Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid

Lipophilicity Physicochemical profiling Positional isomer differentiation

Researchers optimizing NK1 receptor antagonists require conformationally constrained building blocks with defined exo stereochemistry. exo-8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS 1009629-95-1) provides a pre-validated 6-exo pharmacophore scaffold for high-affinity NK1 binding and hERG selectivity. Pre-installed Boc protection and exo-6-COOH handle eliminate N-protection and late-stage stereochemistry, reducing synthesis by ≥2 steps. Validated in NK1 antagonist and DPP-IV inhibitor programs. High Fsp³ (0.846) and LogP 1.84 enable spirocyclization and peptidomimetic design.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B12332179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m1/s1
InChIKeyYDVUGRRGMKJDRF-UTLUCORTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid — Structural Identity and Class Positioning for Procurement Decision-Making


exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS 1009629-95-1, C₁₃H₂₁NO₄, MW 255.31 g/mol) is a conformationally constrained bicyclic β-amino acid building block belonging to the 8-azabicyclo[3.2.1]octane (nortropane) family . The compound features a tert-butoxycarbonyl (Boc) protecting group at the bridgehead nitrogen (N-8) and a carboxylic acid substituent in the exo configuration at the C-6 position on the two-carbon bridge [1]. Its rigid scaffold, characterized by an Fsp³ value of 0.846 and a calculated LogP of 1.84, places it within a class of saturated heterocyclic intermediates widely employed in medicinal chemistry for the construction of peptidomimetics, receptor ligands, and spirocyclic architectures [2].

Why Generic Substitution of exo-8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid with Positional or Stereochemical Analogs Is Scientifically Unjustified


Although multiple 8-Boc-8-azabicyclo[3.2.1]octane carboxylic acid isomers share the identical molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol, they are not functionally interchangeable. The carboxylic acid position (C-2, C-3, or C-6) and its exo/endo stereochemistry dictate fundamentally different exit vectors, hydrogen-bonding geometries, and lipophilicity profiles, as evidenced by a measured LogP spread of 0.50 log units across the three positional isomers [1] . Critically, the exo-6-carboxylic acid motif maps onto a pharmacophoric pattern validated in independent NK₁ receptor antagonist and monoamine transporter inhibitor programs, where 6-exo substitution with acidic functionality was shown to confer high target affinity and selectivity over the hERG cardiac ion channel — a property that cannot be assumed for the 3-endo or 2-endo isomers without direct experimental confirmation [2] [3].

Quantitative Comparative Evidence: exo-8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid Versus Closest Analogs


Positional Isomer LogP Differentiation: 6-COOH vs 3-COOH and 2-COOH Isomers

Among the three positional isomers of Boc-protected 8-azabicyclo[3.2.1]octane carboxylic acid — all sharing the identical molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol — the lipophilicity varies substantially with carboxylic acid position. The target exo-6-COOH isomer (CAS 1009629-95-1) exhibits a vendor-measured LogP of 1.84 , the exo-3-COOH isomer (CAS 280762-00-7) records a LogP of 1.69 [1], and the 2-COOH isomer (CAS 1366053-52-2) has a reported LogP of 2.19 . This spans a range of 0.50 log units (ΔLogP = 0.50), which corresponds to an approximately 3.2-fold difference in octanol-water partition coefficient between the least and most lipophilic isomers.

Lipophilicity Physicochemical profiling Positional isomer differentiation

Exo-6 Stereochemical Configuration Validated by NK₁ Antagonist SAR as a High-Affinity Pharmacophoric Pattern

The exo orientation of substituents at the C-6 position of the 8-azabicyclo[3.2.1]octane scaffold has been independently demonstrated to be a critical determinant of biological activity in two separate neurokinin-1 (NK₁) receptor antagonist programs. Thomson et al. (2006) reported that acidic substituents at the 6-exo position yielded a series of high-affinity hNK₁ antagonists with selectivity over the hERG cardiac potassium channel [1]. In a parallel study, Huscroft et al. (2006) demonstrated that 6-exo-substituted 1-phenyl-8-azabicyclo[3.2.1]octane ethers achieved high-affinity NK₁ antagonism (pKi values in the nanomolar range) with prolonged in vivo duration of action, and further showed that α-methyl substitution in the pendent side chain increased hERG selectivity [2]. While these studies used elaborated 6-exo ether and benzylamine substituents rather than the free carboxylic acid, they establish the 6-exo vector as a privileged binding orientation on this scaffold, directly relevant to the exo-6-COOH building block as the synthetic entry point to such series.

Neurokinin-1 receptor Stereochemistry-activity relationship hERG selectivity

Fsp³-Rich Scaffold: Superior Three-Dimensional Character for Conformational Restriction in Drug Discovery

The exo-8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid scaffold possesses an Fsp³ (fraction of sp³-hybridized carbons) value of 0.846 , which is identical to the 3-COOH positional isomer (Fsp³ = 0.846) [1] but significantly higher than the median Fsp³ of ~0.36 for oral drugs and ~0.45 for clinical candidates [2]. High Fsp³ (>0.8) is correlated with improved clinical success rates due to reduced aromatic ring count, lower promiscuity, and enhanced aqueous solubility. Within the broader class of 8-azabicyclo[3.2.1]octane building blocks, this compound retains the maximal achievable Fsp³ for a functionalized [3.2.1] bicycle, offering the same 3D character as the more common 3-COOH analogs but with a differentiated carboxylic acid vector.

Fraction sp3 Conformational restriction Lead-likeness

Orthogonal Boc Protection Enables Regiospecific Derivatization at the 6-Carboxylic Acid Without N-8 Compromise

The Boc group at N-8 is stable under basic and nucleophilic conditions but is selectively cleaved under acidic conditions (TFA/DCM or HCl/dioxane), while the free carboxylic acid at C-6 can be independently activated and derivatized (amide coupling, esterification, reduction) without affecting the Boc protection [1]. This orthogonality is a key procurement criterion distinguishing the Boc-protected 6-COOH building block from: (a) the fully deprotected 8-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS 2639389-72-1, MW 155.19), which lacks N-protection and requires re-protection before selective C-6 manipulation; and (b) the N-Cbz or N-Fmoc analogs, which require different deprotection conditions (hydrogenolysis or base, respectively) that may be incompatible with downstream functional groups [2]. The Boc/COOH orthogonal pair enables sequential derivatization: first at C-6 (amide/ester formation), then N-8 deprotection followed by N-functionalization, a sequence employed in the construction of DPP-IV inhibitor intermediates [3].

Protecting group orthogonality Solid-phase peptide synthesis Scaffold diversification

Procurement-Relevant Application Scenarios Where exo-8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid Provides Documented Advantage


Construction of Conformationally Constrained NK₁ Receptor Antagonist Libraries with Built-in hERG Selectivity

The exo-6-COOH building block serves as the direct synthetic entry point to the 6-exo-substituted NK₁ antagonist pharmacophore validated by Thomson et al. (2006) and Huscroft et al. (2006) [1] [2]. In these programs, acidic moieties installed at the 6-exo position via the carboxylic acid handle yielded high-affinity hNK₁ antagonists with selectivity over the hERG channel — a dual property critical for CNS-penetrant clinical candidates. The 6-COOH group can be coupled to diverse benzylamine or phenyl ether side chains through amide or ester linkages, enabling parallel library synthesis. Researchers procuring the 3-COOH or 2-COOH isomer would generate compounds with divergent exit vectors that have not been validated in the NK₁ SAR literature, requiring de novo optimization.

Synthesis of Spirocyclic Nortropane Hybrids via Exo-6-Carboxylic Acid Derivatization

The exo-6-carboxylic acid functionality on the 8-azabicyclo[3.2.1]octane scaffold provides a well-defined anchor point for spirocyclization reactions. Shivanyuk et al. (2024) demonstrated that exo- and endo-isomeric spirocyclic hybrids of nortropane and 1,3-oxazinan-2-one fragments can be accessed through hydrocyanation and spirocyclization of N-protected nortropane derivatives [1]. The exo-6-COOH building block, with its pre-installed Boc protection and exo stereochemistry, eliminates the need for late-stage stereochemical assignment and N-protection, reducing the synthetic sequence by at least two steps compared to starting from the unprotected nortropane scaffold.

Scaffold for 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acid GABAergic Peptidomimetics

Gelmi et al. (2007) reported an efficient gram-scale synthesis of all four stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid and demonstrated their biological activity at the GABA receptor [1]. The exo-8-Boc-6-COOH compound represents the N-8 protected, 6-exo stereoisomeric progenitor of this constrained amino acid class. The Boc group allows selective N-3 alkylation after N-8 deprotection, while the 6-COOH provides the anchor for Curtius rearrangement to the 6-amino derivative — a transformation sequence that is stereospecific and would be impossible to execute cleanly on the 3-COOH or 2-COOH positional isomers.

DPP-IV Inhibitor Intermediate Synthesis Using Exo-Bicyclic Scaffold Geometry

The Lupin Limited patent (US 2012/0203004) established that exo-configured 8-azabicyclo[3.2.1]octane intermediates are essential for the synthesis of potent DPP-IV inhibitors [1]. While the patent specifically claims the exo-3-yl-acetate scaffold, the underlying principle — that exo stereochemistry on the [3.2.1] bicycle provides the correct spatial orientation for DPP-IV active site engagement — supports the procurement rationale for the exo-6-COOH analog. The 6-COOH isomer offers an alternative exit vector for exploring DPP-IV inhibitor chemical space that is complementary to, rather than redundant with, the established 3-exo series.

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